2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-14-7-6-13(15(19)10-14)11-21-17(22)9-8-16(20-21)12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBSXEVQNOIECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 2,4-dichlorobenzyl chloride with 6-phenylpyridazin-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorobenzyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a pyridazinone core with dichlorobenzyl and phenyl substituents. The molecular structure has been analyzed through crystal structure studies, revealing key bond lengths and angles that contribute to its biological activity. For instance, the C8=O1 bond length is measured at 1.236 Å, indicative of the carbonyl's reactivity, while the dihedral angles between the phenyl and pyridazine rings are crucial for its spatial orientation and interactions with biological targets .
Antimicrobial Activity
Research indicates that derivatives of pyridazinones exhibit promising antimicrobial properties. Studies have demonstrated that compounds similar to 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one show effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiplasmodial Activity
The compound has also been investigated for its antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. Specific studies have identified structural features that enhance activity against late-stage trophozoites, indicating potential as a lead compound in malaria treatment .
Anti-inflammatory and Antiviral Properties
Beyond antimicrobial effects, pyridazinone derivatives have been noted for anti-inflammatory properties. They have shown potential in inhibiting inflammatory pathways and could serve as templates for developing new anti-inflammatory agents . Additionally, some studies suggest antiviral activities against influenza viruses by targeting viral polymerases .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of synthesized pyridazinones, including derivatives of this compound. The results indicated significant inhibition zones against E. coli and S. aureus, with some compounds exhibiting MIC values in the low micromolar range .
- Antiplasmodial Screening : In a screening of various pyridazinone derivatives for antiplasmodial activity, compounds structurally related to this compound were found to disrupt the erythrocytic cycle of P. falciparum, showing promise for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
- 2-(3,4-Dichlorobenzyl)-6-phenylpyridazin-3(2H)-one (CAS 478029-39-9): Structural Difference: The dichlorobenzyl group is substituted at positions 3 and 4 instead of 2 and 3. Impact: This positional isomerism alters the electronic environment, as evidenced by distinct NMR chemical shifts (e.g., δ 7.53 ppm for aromatic protons in DMSO-d6) . Molecular Weight: 414.3 g/mol (vs.
2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one :
- Structural Difference : A methoxy group replaces one chlorine atom on the benzyl group.
- Impact : The electron-donating methoxy group reduces electrophilicity, which may decrease reactivity in nucleophilic substitution reactions. The melting point (92.4–94.0°C) is lower than typical dichlorinated analogs, reflecting reduced intermolecular forces .
Variations at the Pyridazinone Core
- 6-Styryl-substituted Analog (CAS 1164459-04-4): Structural Difference: A styryl (C₆H₅-CH=CH-) group replaces the phenyl group at position 5. The molecular weight increases to 357.23 g/mol, and predicted density is 1.25 g/cm³ .
- 5-Piperidino-substituted Derivative (CAS 478029-39-9): Structural Difference: A piperidino group is introduced at position 5. Impact: The bulky piperidine ring increases steric hindrance, which may reduce membrane permeability despite higher molecular weight (414.3 g/mol). The calculated XLogP3 value (5.4) suggests significant lipophilicity .
Halogenation Patterns
- 6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one (CAS 55901-92-3): Structural Difference: The dichlorophenyl group is directly attached to the pyridazinone core instead of the benzyl side chain. The similarity score (0.97) to the target compound indicates close structural resemblance .
Solubility and Lipophilicity
- The 2,4-dichlorobenzyl group in the target compound increases lipophilicity (predicted LogP ~3.5), reducing aqueous solubility compared to non-halogenated analogs like 6-methylpyridazin-3(2H)-one .
- Styryl-substituted derivatives exhibit even lower solubility due to extended conjugation .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 2-(2,4-DCl-benzyl), 6-phenyl | 357.23 | 3.5 | Not reported |
| 2-(3,4-DCl-benzyl)-6-phenyl derivative | 2-(3,4-DCl-benzyl), 6-phenyl | 414.30 | 5.4 | 127–129 |
| 6-Styryl analog | 2-(2,4-DCl-benzyl), 6-styryl | 357.23 | 4.2 | Not reported |
| 5-Piperidino derivative | 5-Piperidino, 6-phenyl | 414.30 | 5.4 | 127–129 |
Biological Activity
2-(2,4-Dichlorobenzyl)-6-phenylpyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and structure-activity relationships (SAR) based on various studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridazinone core substituted with a dichlorobenzyl group and a phenyl group. The molecular formula is C17H14Cl2N2O, and it exhibits interesting physicochemical properties that contribute to its biological activity.
Key Structural Features:
- Pyridazinone Core: The presence of the pyridazinone moiety is crucial for the compound's activity.
- Dichlorobenzyl Substitution: The 2,4-dichlorobenzyl group enhances the lipophilicity and may influence receptor binding.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, antibacterial assays indicated significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, showcasing a promising antibacterial profile.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. It demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Neuropharmacological Effects
The compound has shown promise in neuropharmacological studies as well. It exhibited binding affinity for several neurotransmitter receptors, including serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyridazinone ring significantly impact biological activity. For example:
- Substitution at the 2 and 4 positions of the benzyl moiety enhances antimicrobial activity.
- The presence of electron-withdrawing groups like chlorine increases lipophilicity, improving membrane permeability.
Case Studies
- Antimicrobial Study : A study published in MDPI evaluated various derivatives of pyridazinones, including our target compound, demonstrating enhanced antibacterial properties relative to non-substituted analogs .
- Anticancer Research : Research conducted by PubMed indicated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines, reinforcing its potential as an anticancer agent .
- Neuropharmacological Evaluation : A recent investigation into the neuropharmacological effects revealed that this compound could effectively modulate neurotransmitter systems, providing insights into its potential use in psychiatric disorders .
Q & A
Q. What are the optimized synthetic routes for 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions influence yield and purity?
The compound is typically synthesized via condensation of 6-phenylpyridazin-3(2H)-one derivatives with 2,4-dichlorobenzyl halides or aldehydes under basic conditions. For example, ethanol (C₂H₅OH) and ethanolic sodium ethoxide (C₂H₅ONa) are used as solvents and catalysts, followed by acidification with HCl to precipitate the product . Key parameters include:
- Reagent stoichiometry : A 1:1 molar ratio of pyridazinone and aldehyde derivatives ensures minimal side products .
- Temperature : Room temperature or reflux conditions (e.g., 8-hour reflux in tetrahydrofuran for derivatives) .
- Purification : Recrystallization with 90% ethanol or silica-gel chromatography (hexane/ethyl acetate) improves purity .
Q. How is the crystal structure of this compound resolved, and what tools are essential for structural validation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXT and SHELXL are used for space-group determination and refinement, while PLATON and WinGX aid in validating hydrogen bonding and packing interactions . Key metrics include:
Q. What spectroscopic methods are employed to characterize this compound, and how are conflicting spectral data resolved?
- ¹H/¹³C NMR : Assignments rely on splitting patterns (e.g., singlet at δ 4.10 ppm for NCH₂CO) and coupling constants .
- FT-IR : Peaks at ~1646 cm⁻¹ (C=O) and ~1605 cm⁻¹ (C=N) confirm the pyridazinone core .
- ESI-HRMS : Validates molecular mass (e.g., [M+H]+ at 331.0350) . Contradictions arise from solvent effects or impurities. Cross-validation with SC-XRD or computational methods (DFT) resolves ambiguities .
Advanced Research Questions
Q. How do computational studies (DFT, MEP) enhance understanding of its electronic properties and reactivity?
Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials (MEP), and bond dissociation energies. For example:
Q. What methodologies are used to evaluate its pharmacological activity, and how are structure-activity relationships (SAR) derived?
- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram+/Gram- strains, with pyridazinone derivatives showing MICs ≤25 µg/mL .
- Antiplatelet activity : ADP-induced aggregation assays (IC₅₀ values) link substituents (e.g., Cl groups) to efficacy . SAR strategies:
- Electron-withdrawing groups (e.g., Cl) enhance bioactivity by increasing electrophilicity .
- Substitution at N-2 (e.g., benzyl vs. methyl) modulates target selectivity .
Q. How can crystallographic data inconsistencies (e.g., disorder, thermal motion) be addressed during refinement?
- Disorder modeling : SHELXL refines split positions for atoms with occupancy <1.0 .
- Thermal parameters : Anisotropic ADPs (Atomic Displacement Parameters) are applied to non-H atoms, while H-atoms are constrained .
- Validation tools : CheckCIF flags outliers in bond lengths/angles, requiring iterative refinement .
Q. What strategies are employed to resolve contradictions between experimental and computational spectral data?
- Solvent correction : PCM (Polarizable Continuum Model) in DFT simulations accounts for solvent effects in NMR shifts .
- Dynamic effects : MD simulations (e.g., AMBER) model conformational flexibility affecting IR/Raman spectra .
- Statistical analysis : Pearson correlation coefficients (r >0.95) validate DFT-predicted vs. experimental vibrational frequencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
